Naphthalene-1,8-dithiol
Overview
Description
Naphthalene-1,8-dithiol is an organic compound with the molecular formula C10H8S2. It consists of a naphthalene ring system with two thiol groups (-SH) attached at the 1 and 8 positions. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,8-dithiol can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,8-dibromide with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the catalytic hydrogenation of this compound disulfide, which is obtained from the oxidation of this compound. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,8-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalene-1,8-dithiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound disulfide or naphthalene-1,8-disulfonic acid.
Reduction: Naphthalene-1,8-dithiolate.
Substitution: Naphthalene-1,8-dithioethers.
Scientific Research Applications
Naphthalene-1,8-dithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which naphthalene-1,8-dithiol exerts its effects is primarily through its thiol groups. These groups can interact with various molecular targets, including metal ions and reactive oxygen species. The compound can form stable complexes with metal ions, which can be used in catalysis and other applications. Additionally, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
Naphthalene-1,8-dithiol can be compared to other similar compounds, such as:
Benzene-1,2-dithiol: This compound has a similar structure but with a benzene ring instead of a naphthalene ring. It is less rigid and has different reactivity.
Ethane-1,2-dithiol: This compound has a simpler structure with an ethane backbone. It is more flexible and has different chemical properties.
Naphthalene-2,3-dithiol: This isomer of this compound has thiol groups at the 2 and 3 positions, leading to different reactivity and applications.
This compound is unique due to its rigid naphthalene backbone and the specific positioning of the thiol groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
naphthalene-1,8-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNWMFGZBBHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413085 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25079-77-0 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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